molecular formula C13H23NO B3052425 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- CAS No. 41267-60-1

9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-

Cat. No.: B3052425
CAS No.: 41267-60-1
M. Wt: 209.33 g/mol
InChI Key: KHMVXSQLPUNRCF-GLGOKHISSA-N
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Description

9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-: is a bicyclic compound with a nitrogen atom incorporated into its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For example, a practical three-step synthetic route to a similar compound, 9-azabicyclo(3.3.1)nonane N-oxyl, has been developed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized carbonyl compounds, reduced alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen atoms to the substrate, leading to the formation of carbonyl compounds . The nitrogen atom in the bicyclic structure plays a crucial role in stabilizing the transition state and enhancing the reaction rate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- is unique due to its specific substitution pattern and stereochemistry. The presence of the pentyl group and the (1R) configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

(1R)-1-pentyl-9-azabicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-2-3-4-7-13-8-5-6-11(14-13)9-12(15)10-13/h11,14H,2-10H2,1H3/t11?,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMVXSQLPUNRCF-GLGOKHISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CCCC(N1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@]12CCCC(N1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41267-60-1
Record name 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041267601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-
Reactant of Route 2
9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-
Reactant of Route 3
9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-
Reactant of Route 4
9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-
Reactant of Route 5
9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-
Reactant of Route 6
9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-

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